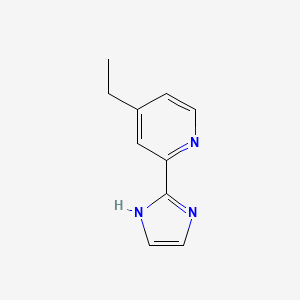
ZINC;propane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;propane-1-sulfinate: is a chemical compound with the molecular formula C₆H₁₄O₄S₂Zn. It is a zinc salt of propane-1-sulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its ability to act as a reagent in the formation of radical species, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;propane-1-sulfinate typically involves the reaction of propane-1-sulfonyl chloride with zinc dust. The reaction is carried out in an inert atmosphere to prevent oxidation. The general procedure includes dissolving propane-1-sulfonyl chloride in an appropriate solvent, such as tetrahydrofuran (THF), and then adding zinc dust to the solution. The mixture is stirred at room temperature until the reaction is complete. The product is then purified by filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Zinc;propane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in substitution reactions where the sulfinic group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol
Major Products:
Oxidation: Propane-1-sulfonic acid.
Reduction: Propane-1-thiol.
Substitution: Various substituted propane derivatives
Scientific Research Applications
Zinc;propane-1-sulfinate has numerous applications in scientific research, including:
Chemistry: Used as a reagent for radical reactions and in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which zinc;propane-1-sulfinate exerts its effects involves the formation of radical species. The zinc ion facilitates the generation of radicals from the sulfinic group, which can then participate in various chemical reactions. These radicals can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
- Zinc trifluoromethanesulfinate (TFMS)
- Zinc difluoromethanesulfinate (DFMS)
- Zinc trifluoroethanesulfinate (TFES)
- Zinc isopropylsulfinate (IPS) .
Comparison: Zinc;propane-1-sulfinate is unique due to its specific sulfinic acid derivative, which imparts distinct reactivity and properties. Compared to other zinc sulfinates, it offers different reactivity profiles and can be used in reactions where other sulfinates may not be suitable. Its ability to form stable radicals makes it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
zinc;propane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O2S.Zn/c2*1-2-3-6(4)5;/h2*2-3H2,1H3,(H,4,5);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEWLRYVGNMIHD-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)[O-].CCCS(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)



![5-Methyl-1-(2-methylquinolin-6-yl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204419.png)








